REACTION_CXSMILES
|
C[O:2][CH:3]=[CH:4][C:5]1[CH:14]=[C:13]2[C:8]([CH2:9][CH2:10][C:11](=[O:15])[NH:12]2)=[CH:7][CH:6]=1.Cl.C([O-])([O-])=O.[K+].[K+]>C1COCC1>[O:15]=[C:11]1[CH2:10][CH2:9][C:8]2[C:13](=[CH:14][C:5]([CH2:4][CH:3]=[O:2])=[CH:6][CH:7]=2)[NH:12]1 |f:2.3.4|
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred at the same temperature for one hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
EXTRACTION
|
Details
|
the solution was extracted with CHCl3
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The organic layer was dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
O=C1NC2=CC(=CC=C2CC1)CC=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.51 g | |
YIELD: CALCULATEDPERCENTYIELD | 92.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |